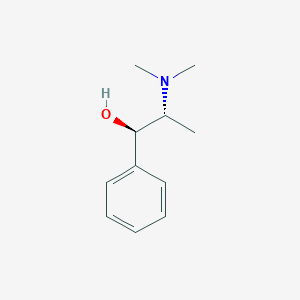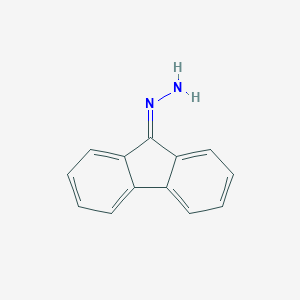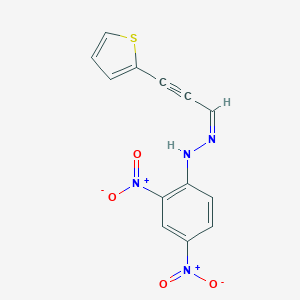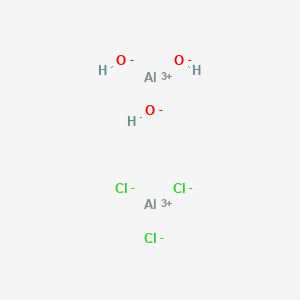
Aluminium chloride dihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium chloride dihydroxide, also known as aluminum hydroxychloride, is a chemical compound that is commonly used in cosmetics, antiperspirants, and water treatment. This compound is formed by the reaction of aluminum chloride and sodium hydroxide. Aluminium chloride dihydroxide has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Aluminium chloride dihydroxide has a wide range of scientific research applications. It is commonly used in water treatment as a coagulant to remove impurities and suspended particles from water. It is also used in the production of paper as a sizing agent to improve the strength and water resistance of the paper. In addition, aluminium hydroxychloride is used in the production of cosmetics and antiperspirants due to its ability to reduce sweat production.
Wirkmechanismus
The mechanism of action of aluminium chloride dihydroxide is based on its ability to form complexes with proteins and other biomolecules. Aluminium hydroxychloride reacts with the proteins in sweat glands to form a gel-like substance that blocks the sweat ducts. This reduces the amount of sweat produced by the body. In water treatment, aluminium hydroxychloride works by forming flocs with impurities and suspended particles, which can then be easily removed by sedimentation or filtration.
Biochemical and Physiological Effects
The biochemical and physiological effects of aluminium chloride dihydroxide depend on the concentration and exposure time. In antiperspirants, long-term exposure to high concentrations of aluminium hydroxychloride can cause skin irritation and allergic reactions. In water treatment, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts such as trihalomethanes (THMs) that are known to cause cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Aluminium chloride dihydroxide has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. It is also a versatile compound that can be used in various applications such as water treatment, paper production, and cosmetics. However, aluminium hydroxychloride has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, making it difficult to control the reaction conditions. In addition, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts that can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for the research and development of aluminium chloride dihydroxide. One of the areas of interest is the use of aluminium hydroxychloride in the production of advanced materials such as ceramics and composites. Another area of interest is the development of new water treatment technologies that can reduce the formation of harmful byproducts such as THMs. Furthermore, the use of aluminium hydroxychloride in the production of pharmaceuticals and biotechnology products is also an area of interest that requires further research.
Conclusion
Aluminium chloride dihydroxide is a versatile compound that has a wide range of applications in various fields. Its unique properties and potential applications make it a subject of interest for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Aluminium chloride dihydroxide have been discussed in this paper. Further research is needed to explore the full potential of this compound in various applications.
Synthesemethoden
The synthesis method of aluminium chloride dihydroxide involves the reaction of Aluminium chloride dihydroxide chloride and sodium hydroxide. The reaction is exothermic, and it produces a white precipitate. The chemical equation for the synthesis of Aluminium chloride dihydroxide hydroxychloride is as follows:
AlCl3 + 3NaOH → Al(OH)3 + 3NaCl
The obtained white precipitate is then washed and dried to obtain the final product. The purity and properties of the final product can be controlled by adjusting the reaction conditions such as temperature, pH, and reactant concentrations.
Eigenschaften
CAS-Nummer |
10284-64-7 |
|---|---|
Produktname |
Aluminium chloride dihydroxide |
Molekularformel |
Al2Cl3H3O3 |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
InChI-Schlüssel |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Kanonische SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



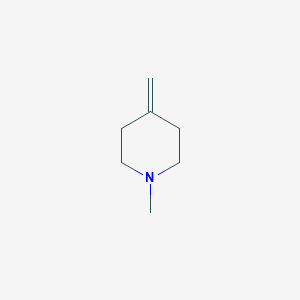
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)

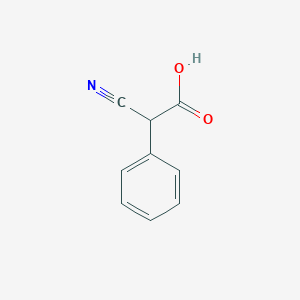
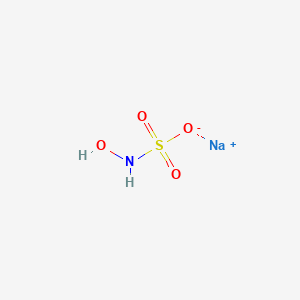

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
